molecular formula C20H26ClN3OS B3018718 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1049778-71-3

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B3018718
CAS No.: 1049778-71-3
M. Wt: 391.96
InChI Key: MSKVOIYSPFHSLU-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic small molecule characterized by a bicyclic thiazolo[5,4-c]pyridine core modified with a benzyl substituent at the 5-position and a cyclohexanecarboxamide group at the 2-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Commercial availability through suppliers like Shenzhen Hygieia Biotech Co., Ltd. suggests industrial relevance, likely for research or preclinical development .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS.ClH/c24-19(16-9-5-2-6-10-16)22-20-21-17-11-12-23(14-18(17)25-20)13-15-7-3-1-4-8-15;/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,21,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVOIYSPFHSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridine core, followed by the introduction of the benzyl group and the cyclohexanecarboxamide moiety. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and cyclohexanecarboxylic acid. The reaction conditions often involve heating under reflux and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexane moieties, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Acidic or basic conditions, often at elevated temperatures.

    Reduction: Anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Polar aprotic solvents and sometimes the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a thiazolo[5,4-c]pyridine scaffold with several analogs, but differences in substituents critically influence pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Substituent at 5-Position Molecular Weight* Key Pharmacological Notes
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride Cyclohexanecarboxamide Benzyl ~409.9 g/mol (free base) + HCl Potential kinase inhibition inferred from scaffold; bulkier cyclohexane may reduce solubility but enhance membrane permeability .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride () 4-tert-Butylbenzamide Benzyl ~463.4 g/mol (free base) + HCl Aromatic benzamide substituent may improve target binding affinity but increase hydrophobicity .
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide () Ethanediamide with chloropyridinyl and dimethylamino groups Methyl ~703.2 g/mol (free base) Complex structure with demonstrated formulation in tablets (0.5–10% w/w); targets likely involve protease or kinase pathways .

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Effects on Solubility :

  • The cyclohexanecarboxamide group in the target compound introduces steric bulk, which may reduce aqueous solubility compared to the tert-butylbenzamide analog (). However, the hydrochloride salt mitigates this issue .
  • In contrast, the ethanediamide derivative () achieves tablet formulation at low concentrations (0.5–10% w/w), suggesting optimized solubility via salt forms or excipients .

Pharmacological Implications :

  • The benzyl group at the 5-position is conserved across analogs, indicating its role in scaffold stability or binding pocket interactions.
  • The tert-butylbenzamide substituent () may enhance hydrophobic interactions with target proteins, whereas the cyclohexane group in the target compound could favor interactions with less polar binding sites .

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound's structure consists of a tetrahydrothiazolo[5,4-c]pyridine moiety linked to a cyclohexanecarboxamide group. The IUPAC name for this compound is This compound . Its molecular formula is C16H22N3SHClC_{16}H_{22}N_3S\cdot HCl, with a molar mass of approximately 306.88 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on different receptor systems and potential therapeutic applications.

1. Receptor Binding and Agonist Activity

Research indicates that derivatives of the tetrahydrothiazolo[5,4-c]pyridine structure exhibit significant activity at beta-adrenoceptors. In particular:

  • Beta3-Adrenoceptor Agonism : The compound has shown selective agonist activity towards the beta3-adrenoceptor (β3-AR), which plays a crucial role in metabolic regulation and energy expenditure. Functional assays demonstrated that analogues retaining the tetrahydrothiazolo structure maintain this agonistic effect .

2. Neuroprotective Effects

Studies have suggested potential neuroprotective effects attributed to the modulation of neuropeptide receptors. The compound may act as an antagonist for neuropeptide FF receptors, which are involved in pain modulation and neuroprotection .

The mechanisms underlying the biological activities of this compound include:

  • Receptor Interaction : The compound's interaction with β3-AR leads to downstream signaling that promotes lipolysis and thermogenesis.
  • Inhibition of Neuropeptide Receptors : By antagonizing neuropeptide FF receptors, the compound may mitigate pain signals and provide neuroprotective benefits.

Case Studies

A selection of studies exemplifies the biological activity of this compound:

StudyFindings
Bischler-Napieralski Reaction StudyDemonstrated synthesis methods for similar thiazolopyridine derivatives with notable β3-AR activity .
Neuroprotective StudyInvestigated the role of related compounds in neuroprotection via neuropeptide receptor modulation .
Functional AssaysConfirmed selective agonist activity at β3-AR for specific analogues retaining the core thiazolo structure .

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